N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(3’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound with a biphenyl structure substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves multiple steps. One common method starts with the preparation of 3-methylbiphenyl, which can be synthesized through a Friedel-Crafts alkylation reaction involving biphenyl and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 3-methylbiphenyl is then subjected to further reactions to introduce the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the biphenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-(3’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of N-(3’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: A simpler biphenyl derivative with a methyl group.
4,5-Dihydro-1H-imidazole: A basic imidazole structure without the biphenyl substitution.
Uniqueness
N-(3’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of the biphenyl and imidazole structures, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
76841-43-5 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3/c1-12-5-4-6-13(11-12)14-7-2-3-8-15(14)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19) |
InChI Key |
SIMJETKIRMEWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC3=NCCN3 |
Origin of Product |
United States |
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